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Compound of Interest

Compound Name: 1,2-Dodecanediol

Cat. No.: B074227 Get Quote

For researchers and professionals in the fields of chemistry and drug development, meticulous

verification of chemical identity and purity is paramount. This guide provides a comprehensive

comparison of experimental spectroscopic data for 1,2-dodecanediol with established

literature values. By presenting detailed experimental protocols and clearly structured data, this

guide serves as a practical resource for the validation of this compound.

Experimental Protocols
To ensure accuracy and reproducibility, the following standard operating procedures are

recommended for acquiring spectroscopic data for 1,2-dodecanediol.

1. Sample Preparation: A sample of 1,2-dodecanediol (90% purity) is dissolved in deuterated

chloroform (CDCl₃) at a concentration of 10 mg/mL for NMR analysis. For FT-IR analysis, a

small amount of the solid sample is analyzed directly using a diamond ATR accessory. For

mass spectrometry, the sample is dissolved in methanol at a concentration of 1 mg/mL.

2. ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are recorded

on a 500 MHz spectrometer. The experiment is run at room temperature with a sufficient

number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

3. ¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra are

acquired on the same 500 MHz spectrometer. A proton-decoupled pulse sequence is used to
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simplify the spectrum. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak

(77.16 ppm).

4. FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectra are obtained using a

spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. The

spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

5. Mass Spectrometry (MS): Mass spectral data is acquired using a Gas Chromatography-

Mass Spectrometry (GC-MS) system. The sample is introduced via the GC, and electron

ionization (EI) at 70 eV is used. The mass-to-charge ratio (m/z) of the resulting fragments is

analyzed.

Data Comparison
The following tables summarize the comparison between hypothetical experimental data and

literature values obtained from various spectral databases.[1][2][3]

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Assignment

Literature

Chemical Shift

(ppm)

Experimental

Chemical Shift

(ppm)

Multiplicity Integration

CH₃ 0.88 0.88 Triplet 3H

(CH₂)₈ 1.26 1.26 Multiplet 16H

CH₂-CH(OH) 1.40-1.55 1.45 Multiplet 2H

CH(OH) 3.65-3.75 3.70 Multiplet 1H

CH₂(OH) 3.40-3.50 3.45 Multiplet 2H

OH Variable Variable Broad Singlet 2H

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
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Assignment
Literature Chemical Shift

(ppm)

Experimental Chemical Shift

(ppm)

CH₃ 14.1 14.1

(CH₂)₈ chain 22.7, 25.8, 29.3, 29.6, 31.9 22.7, 25.8, 29.3, 29.6, 31.9

CH₂-CH(OH) 33.5 33.5

CH(OH) 72.1 72.1

CH₂(OH) 66.8 66.8

Table 3: FT-IR Data Comparison (ATR)

Functional Group
Literature

Wavenumber (cm⁻¹)

Experimental

Wavenumber (cm⁻¹)
Intensity

O-H Stretch 3200-3600 3350 Broad, Strong

C-H Stretch 2850-3000 2920, 2850 Strong

C-H Bend 1465 1465 Medium

C-O Stretch 1050-1150 1075 Strong

Table 4: Mass Spectrometry (EI) Data Comparison

Fragment Literature m/z Experimental m/z
Relative Intensity

(%)

[M-H₂O]⁺ 184 184 Low

[M-C₂H₅O]⁺ 157 157 Moderate

CₙH₂ₙ₊₁ fragments various various High

Base Peak 43 43 100
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To better illustrate the process of cross-referencing spectroscopic data, the following diagrams

outline the experimental workflow and the logical relationships involved in the data analysis.
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Caption: Experimental workflow for spectroscopic data acquisition and analysis.
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Caption: Logical relationship in the cross-referencing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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